Pd-Catalyzed Cross-Coupling Reactivity
In palladium-catalyzed Suzuki-Miyaura and related cross-coupling reactions, aryl iodides exhibit markedly higher reactivity than the corresponding aryl bromides and chlorides. The established reactivity order is ArI >> ArBr > ArCl [1]. For 2-iodobenzene-1,4-diol, this translates to faster oxidative addition to Pd(0) and milder reaction conditions (e.g., lower temperatures, shorter reaction times) compared to 2-bromobenzene-1,4-diol or 2-chlorobenzene-1,4-diol. While quantitative rate constants are system-dependent, the general trend enables selective mono-functionalization in polyhalogenated substrates [2].
| Evidence Dimension | Relative reactivity in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Aryl iodide (2-iodobenzene-1,4-diol) - high reactivity |
| Comparator Or Baseline | Aryl bromide (2-bromobenzene-1,4-diol) - intermediate reactivity; Aryl chloride (2-chlorobenzene-1,4-diol) - low reactivity |
| Quantified Difference | Reactivity order: ArI >> ArBr > ArCl (no absolute rate constants provided, but class-level trend well-documented) |
| Conditions | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) |
Why This Matters
Higher reactivity reduces reaction times and energy consumption, and enables chemoselective transformations in complex molecule synthesis.
- [1] Guram, A. S., Milne, J. E., Tedrow, J. S., & Walker, S. D. (2013). Cross Coupling and Heck-Type Reactions. In Science of Synthesis (Vol. 1, p. 10). Thieme. DOI: 10.1055/sos-SD-207-00004. View Source
- [2] Yumpu. (n.d.). Applications of Suzuki Coupling. Retrieved from https://www.yumpu.com/en/document/view/6642639/synthesis-of-phenylboronic-acids-containing-a-thiol-group/29. View Source
